molecular formula C11H10ClN B15070231 1-(Aminomethyl)-5-chloronaphthalene

1-(Aminomethyl)-5-chloronaphthalene

Cat. No.: B15070231
M. Wt: 191.65 g/mol
InChI Key: OTZTUNMXBRQSHP-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with an aminomethyl group at the first position and a chlorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5-chloronaphthalene typically involves the chlorination of naphthalene followed by the introduction of the aminomethyl group. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 5-chloronaphthalene is then subjected to a Mannich reaction, where formaldehyde and ammonia or a primary amine are used to introduce the aminomethyl group at the first position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination step can be optimized using advanced catalytic systems, and the Mannich reaction can be carried out under controlled conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5-chloronaphthalene undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 1-(aminomethyl)-5-chlorodihydronaphthalene.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium alkoxides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of hydroxyl, alkoxy, or amino-substituted naphthalenes.

Scientific Research Applications

1-(Aminomethyl)-5-chloronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5-chloronaphthalene depends on its specific application. In biological systems, it may interact with cellular components through its aminomethyl and chloronaphthalene moieties. The aminomethyl group can form hydrogen bonds with biological targets, while the chloronaphthalene core can participate in hydrophobic interactions. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

1-(Aminomethyl)-5-chloronaphthalene can be compared with other similar compounds such as:

    1-(Aminomethyl)-naphthalene: Lacks the chlorine substituent, which may affect its reactivity and applications.

    5-Chloronaphthalene: Lacks the aminomethyl group, limiting its use in certain chemical reactions and biological applications.

    1-(Aminomethyl)-5-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(5-chloronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2

InChI Key

OTZTUNMXBRQSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Cl)CN

Origin of Product

United States

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